4-{[({5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-({5-(3-PYRIDYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a trifluoromethylphenyl group, and a triazole ring
Preparation Methods
The synthesis of 4-{[2-({5-(3-PYRIDYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID involves multiple steps, including the formation of the triazole ring and the introduction of the pyridyl and trifluoromethylphenyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-{[2-({5-(3-PYRIDYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-({5-(3-PYRIDYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The pyridyl and triazole groups may play a crucial role in binding to these targets, while the trifluoromethylphenyl group may enhance the compound’s stability and bioavailability. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 4-{[2-({5-(3-PYRIDYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID stands out due to its unique combination of functional groups. Similar compounds may include other triazole derivatives or compounds with pyridyl and trifluoromethylphenyl groups. The presence of these groups in the same molecule can result in distinct chemical and biological properties, making this compound particularly valuable for specific research applications.
Properties
Molecular Formula |
C23H16F3N5O3S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-[[2-[[5-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H16F3N5O3S/c24-23(25,26)17-5-1-2-6-18(17)31-20(15-4-3-11-27-12-15)29-30-22(31)35-13-19(32)28-16-9-7-14(8-10-16)21(33)34/h1-12H,13H2,(H,28,32)(H,33,34) |
InChI Key |
OXEHVKCXBRLJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.